molecular formula C12H16BrFO B13543361 1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene

1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene

Cat. No.: B13543361
M. Wt: 275.16 g/mol
InChI Key: UUZRZRRLJZYCCS-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene is an organic compound with the molecular formula C12H16BrFO It is characterized by the presence of a bromine atom, a fluorine atom, and an isobutoxyethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzene and 2-bromoethanol.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The synthetic route may include the following steps

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Hydrolysis: The isobutoxyethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and 3-fluorobenzene.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene involves its interaction with molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The specific molecular targets and pathways involved depend on the context of its use and the specific reactions it undergoes.

Comparison with Similar Compounds

1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene can be compared with other similar compounds, such as:

    1-(2-Bromoethyl)-3-fluorobenzene: This compound lacks the isobutoxyethyl group, making it less complex and potentially less versatile in its applications.

    1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene: This compound has a methoxyethyl group instead of an isobutoxyethyl group, which may result in different chemical properties and reactivity.

    1-(2-Chloro-1-isobutoxyethyl)-3-fluorobenzene:

Properties

Molecular Formula

C12H16BrFO

Molecular Weight

275.16 g/mol

IUPAC Name

1-[2-bromo-1-(2-methylpropoxy)ethyl]-3-fluorobenzene

InChI

InChI=1S/C12H16BrFO/c1-9(2)8-15-12(7-13)10-4-3-5-11(14)6-10/h3-6,9,12H,7-8H2,1-2H3

InChI Key

UUZRZRRLJZYCCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(CBr)C1=CC(=CC=C1)F

Origin of Product

United States

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